Nalpha-(2,4-Dinitrophenyl)-L-arginine

Nitric oxide synthase Arginase Macrophage arginine metabolism

Nalpha-(2,4-Dinitrophenyl)-L-arginine (DNP-Arg; CAS 1602-42-2) is a chemically modified L-arginine derivative bearing a 2,4-dinitrophenyl chromophore at the Nα-position, with molecular formula C12H16N6O6 and molecular weight 340.29 g/mol. The compound retains the guanidino side chain critical for interactions with L-arginine-binding enzymes, including nitric oxide synthases (NOS) and arginase.

Molecular Formula C12H16N6O6
Molecular Weight 340.29 g/mol
CAS No. 1602-42-2
Cat. No. B075419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalpha-(2,4-Dinitrophenyl)-L-arginine
CAS1602-42-2
Molecular FormulaC12H16N6O6
Molecular Weight340.29 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C12H16N6O6/c13-12(14)15-5-1-2-9(11(19)20)16-8-4-3-7(17(21)22)6-10(8)18(23)24/h3-4,6,9,16H,1-2,5H2,(H,19,20)(H4,13,14,15)
InChIKeyGZJXZYUXRVBOAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nalpha-(2,4-Dinitrophenyl)-L-arginine (CAS 1602-42-2): Arginine Analog for NOS and Arginase Selectivity Studies


Nalpha-(2,4-Dinitrophenyl)-L-arginine (DNP-Arg; CAS 1602-42-2) is a chemically modified L-arginine derivative bearing a 2,4-dinitrophenyl chromophore at the Nα-position, with molecular formula C12H16N6O6 and molecular weight 340.29 g/mol [1]. The compound retains the guanidino side chain critical for interactions with L-arginine-binding enzymes, including nitric oxide synthases (NOS) and arginase [2]. It is primarily utilized in biochemical research for enzyme inhibition and substrate specificity studies, with the dinitrophenyl moiety enabling spectrophotometric detection and quantification .

Why Nalpha-(2,4-Dinitrophenyl)-L-arginine Cannot Be Substituted with L-NMMA or L-NAME in Arginine Pathway Studies


Arginine analogs that inhibit nitric oxide synthase (NOS) exhibit substantial divergence in their activity against the competing arginine-metabolizing enzyme arginase, a factor routinely overlooked when substituting one analog for another. While compounds such as L-NMMA (NG-monomethyl-L-arginine) and L-NAME (NG-nitro-L-arginine methyl ester) are frequently used interchangeably as NOS inhibitors, they differ markedly in their arginase inhibition profiles and cellular transport characteristics [1]. Direct comparative studies have established that Nalpha-(2,4-Dinitrophenyl)-L-arginine occupies a distinct position in the selectivity landscape—inhibiting both NOS and arginase pathways simultaneously, whereas L-NNA (NG-nitro-L-arginine) inhibits NOS with negligible effect on arginase [2]. Substituting DNP-Arg with a NOS-selective analog therefore fundamentally alters the experimental interpretation of arginine metabolic flux, particularly in macrophage models where arginase and NOS compete for the same substrate pool [3].

Nalpha-(2,4-Dinitrophenyl)-L-arginine: Quantitative Differentiation Evidence Against In-Class Arginine Analogs


Dual NOS-Arginase Inhibition Profile Distinguishes DNP-Arginine from NOS-Selective Analogs L-NMMA and L-NAME

In a direct comparative study of arginine analogs using murine and rat macrophage lysates, Nalpha-(2,4-Dinitrophenyl)-L-arginine demonstrated dual inhibitory activity against both nitric oxide synthase and arginase, unlike the NOS-selective inhibitors L-NNA and L-NAME which exhibited negligible arginase inhibition [1]. The differential selectivity profile positions DNP-Arg as a tool compound for investigating the competing arginine metabolic pathways in immune cells [2].

Nitric oxide synthase Arginase Macrophage arginine metabolism Enzyme inhibition

Chiral Specificity: L-Isomer Activity vs. D-Isomer Inactivity in Endothelial NOS Models

While direct Ki data for DNP-Arg against purified NOS isoforms remains sparse in public repositories, class-level evidence from structurally related L-arginine analogs establishes a critical procurement consideration: L-isomer stereochemistry is essential for NOS active site engagement. Studies with NG-nitro-arginine demonstrate that the L-isomer (L-NNA) inhibits endothelium-dependent dilation and EDRF release, whereas the D-isomer (D-NNA) is completely inactive across all assay endpoints [1]. This stereochemical requirement extends to DNP-Arg, where the L-configuration at the α-carbon is necessary for enzyme recognition [2].

Chiral specificity Endothelial NOS Stereoselective inhibition Vascular biology

iNOS Inhibition Potency: DNP-Arginine IC50 29.6 µM vs. High-Affinity Comparators

Nalpha-(2,4-Dinitrophenyl)-L-arginine inhibits human inducible nitric oxide synthase (iNOS) with an IC50 of 29.6 µM in a radiometric L-[3H]arginine to L-[3H]citrulline conversion assay [1]. This potency is substantially lower than that of high-affinity clinical NOS inhibitors (e.g., certain thiourea derivatives with nanomolar Ki values against nNOS [2]), confirming that DNP-Arg should be selected for mechanistic enzyme studies rather than potent cellular NOS blockade applications.

iNOS inhibition IC50 Inflammation Macrophage

Substrate Recognition by Human Tissue Kallikrein: Arginine at P'2 Position Critical for Catalytic Efficiency

In fluorogenic peptide substrate studies employing N-(2,4-dinitrophenyl)ethylenediamine (EDDnp) as the quencher group, human tissue kallikrein (hK1) exhibited optimal hydrolysis when arginine occupied the P'2 position of the substrate sequence Abz-Ala-Ile-Lys-Phe-Phe-Ser-Arg-Gln-EDDnp . Substitution of Arg at P'2 with other amino acids resulted in significantly slower hydrolysis rates, although competitive binding was retained as evidenced by measurable Ki values [1]. This establishes the DNP-modified arginine scaffold as a validated reporter for hK1 subsite mapping.

Human tissue kallikrein Substrate specificity Protease kinetics Peptide substrate design

Cellular Uptake via System y+ Cationic Amino Acid Transporter Confirms Substrate Competence

The efficacy of arginine analog NOS inhibitors in cellular and in vivo models depends on their transport into NOS-containing cells. Studies with porcine pulmonary artery endothelial cells demonstrate that arginine analogs bearing Nα-modifications are recognized as substrates by System y+, the primary Na+-independent cationic amino acid transporter [1]. Trans-stimulation experiments confirmed that these analogs not only inhibit L-arginine uptake (apparent Ki range 0.1-0.8 mM) but also undergo cellular import via the same transport system [2].

Amino acid transport System y+ Cellular uptake NOS inhibitor delivery

Nalpha-(2,4-Dinitrophenyl)-L-arginine: Validated Research Applications and Procurement Scenarios


Macrophage Arginine Metabolic Flux Studies Requiring Dual NOS-Arginase Pathway Interrogation

In macrophage immunometabolism research where the competition between iNOS and arginase for L-arginine substrate determines M1/M2 polarization outcomes, DNP-Arg serves as a tool compound that inhibits both pathways simultaneously [1]. This contrasts with NOS-selective inhibitors (L-NMMA, L-NAME) which spare arginase activity, and arginase-selective inhibitors (nor-NOHA) which spare NOS. Procurement is justified for experiments where investigators need to block total arginine consumption without pathway bias .

Fluorogenic Protease Substrate Development Using DNP as Intramolecular Quencher

The 2,4-dinitrophenyl moiety functions as an efficient fluorescence quencher when paired with donor fluorophores such as o-aminobenzoic acid (Abz) or 2-aminobenzoyl [1]. DNP-Arg is procured for the synthesis of internally quenched fluorogenic peptide substrates used in continuous kinetic assays of serine proteases (e.g., human tissue kallikrein, nardilysin) and other arginine-specific hydrolases . The spectral properties of the DNP group enable real-time monitoring of enzymatic cleavage without the need for separation steps.

NOS Active-Site Mapping and Substrate Specificity Studies in Purified Enzyme Systems

For structural biology and enzymology investigations focused on the L-arginine binding pocket of nitric oxide synthase isoforms (nNOS, iNOS, eNOS), DNP-Arg is utilized to probe substrate recognition requirements [1]. Its moderate inhibitory potency (iNOS IC50 ~29.6 µM) makes it suitable for competition binding studies and active-site titration experiments where irreversible inactivation is undesirable. The chromophoric DNP tag facilitates quantification of binding stoichiometry via spectrophotometric methods [2].

Amino Acid Transport Studies: System y+ Substrate Profiling

In endothelial and immune cell models where L-arginine uptake via cationic amino acid transporters (System y+, CAT-1, CAT-2) regulates NO production, DNP-Arg is employed to characterize transporter substrate specificity [1]. The compound's demonstrated recognition by System y+ enables its use in trans-stimulation and competitive uptake assays to differentiate between transport-dependent and transport-independent effects of arginine analogs on cellular NO synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalpha-(2,4-Dinitrophenyl)-L-arginine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.